molecular formula C20H23N3S B2373592 N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide CAS No. 332053-02-8

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No. B2373592
CAS RN: 332053-02-8
M. Wt: 337.49
InChI Key: TZTGPKPSFAHZFS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide” is a chemical compound with a molecular weight of 399.57600 . It has a density of 1.302g/cm3 and a boiling point of 543.2ºC at 760 mmHg .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H25N5S2 . The physical properties such as melting point are not available .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The piperazine scaffold, including derivatives like our compound, has been recognized as a privileged structure in drug discovery. Researchers have explored piperazine-based compounds for their potential therapeutic effects. Notably, some derivatives exhibit potent antibacterial and anti-inflammatory activities . Further investigations into the specific mechanisms and targets are ongoing.

Intestinal Permeation Enhancement

1-Phenylpiperazine, a close relative of our compound, has shown promise as an intestinal permeation enhancer. These enhancers facilitate the transport of macromolecular therapeutics across the intestinal epithelium into the bloodstream. Our compound and its derivatives could potentially enhance oral drug delivery by improving absorption .

Anthelmintic Properties

Certain phenylpiperazine derivatives have demonstrated anthelmintic activity. These compounds may be effective against parasitic worms, making them relevant for combating helminth infections .

Tuberculostatic Potential

In the search for potent anti-tubercular agents, researchers have investigated phenylpiperazine derivatives. Some of these compounds exhibited remarkable activity against Mycobacterium tuberculosis, surpassing the standard drug pyrazinamide (PZA) in terms of efficacy .

Antimotion Sickness Applications

While not extensively studied, phenylpiperazine derivatives have been explored for their potential in managing motion sickness. Their effects on neurotransmitter systems and receptors warrant further investigation .

Crystallography and Structural Studies

The crystal structure of N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has been elucidated, providing valuable insights into its molecular arrangement. Crystallographic data reveal the spatial arrangement of atoms and their interactions within the crystal lattice . Such studies contribute to our understanding of the compound’s properties.

properties

IUPAC Name

N-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTGPKPSFAHZFS-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.